molecular formula C14H18O3 B7966698 3-(3-(Cyclopropylmethoxy)phenyl)-2-methylpropanoic acid

3-(3-(Cyclopropylmethoxy)phenyl)-2-methylpropanoic acid

Cat. No.: B7966698
M. Wt: 234.29 g/mol
InChI Key: NIHCKLMVEZPJGL-UHFFFAOYSA-N
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Description

3-(3-(Cyclopropylmethoxy)phenyl)-2-methylpropanoic acid is an organic compound characterized by a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to a 2-methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Cyclopropylmethoxy)phenyl)-2-methylpropanoic acid typically involves the following steps:

    Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with a suitable phenol derivative under basic conditions.

    Attachment to the Phenyl Ring: The cyclopropylmethoxy group is then attached to the phenyl ring through an etherification reaction.

    Introduction of the 2-Methylpropanoic Acid Moiety: This step involves the alkylation of the phenyl ring with a 2-methylpropanoic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Cyclopropylmethoxy)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(3-(Cyclopropylmethoxy)phenyl)-2-methylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(Cyclopropylmethoxy)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropylmethoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)phenylboronic acid: Shares the cyclopropylmethoxy group and phenyl ring but differs in the functional group attached to the phenyl ring.

    4-(Cyclopropylmethoxy)phenylacetic acid: Similar structure with the cyclopropylmethoxy group and phenyl ring, but with an acetic acid moiety instead of a 2-methylpropanoic acid.

Uniqueness

3-(3-(Cyclopropylmethoxy)phenyl)-2-methylpropanoic acid is unique due to the specific combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[3-(cyclopropylmethoxy)phenyl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10(14(15)16)7-12-3-2-4-13(8-12)17-9-11-5-6-11/h2-4,8,10-11H,5-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHCKLMVEZPJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OCC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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